
Benzene, 1,1'-tellurobis[4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- is an organotellurium compound characterized by the presence of tellurium atoms bonded to benzene rings substituted with trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- typically involves the reaction of tellurium tetrachloride with 4-(trifluoromethyl)phenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of tellurium dioxide and related compounds.
Reduction: Production of lower oxidation state tellurium compounds.
Substitution: Generation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- involves its interaction with molecular targets through its tellurium center and trifluoromethyl groups. The compound can form coordination complexes with metal ions and participate in redox reactions. These interactions can modulate various biochemical pathways and processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,4-bis(trifluoromethyl)-: Similar structure but lacks the tellurium center.
Trifluorotoluene: Contains a trifluoromethyl group but differs in its overall structure and properties.
Uniqueness
Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- is unique due to the presence of tellurium, which imparts distinct chemical reactivity and potential applications compared to other trifluoromethyl-substituted benzene derivatives. The combination of tellurium and trifluoromethyl groups enhances its versatility in various chemical and biological contexts.
Propiedades
Número CAS |
144381-98-6 |
|---|---|
Fórmula molecular |
C14H8F6Te |
Peso molecular |
417.8 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]tellanylbenzene |
InChI |
InChI=1S/C14H8F6Te/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8H |
Clave InChI |
WCSVEAYZXFHRND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)[Te]C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



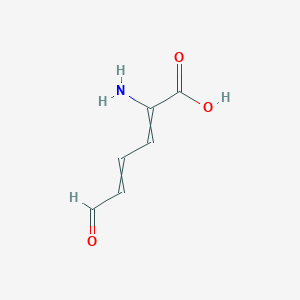
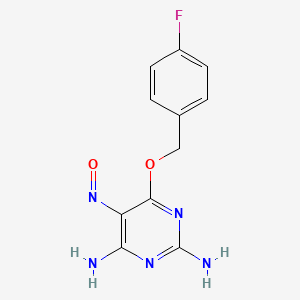
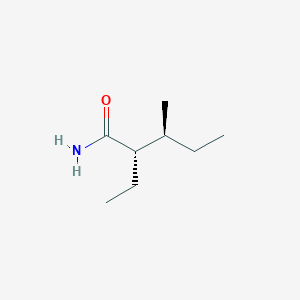



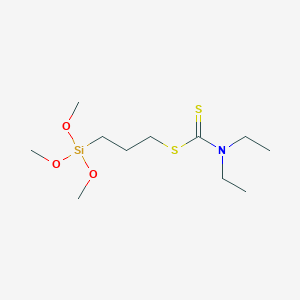
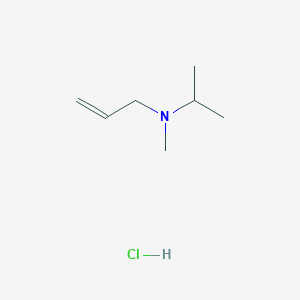
![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)



